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Compound of Interest

Compound Name: 3-Hydroxycyclobutanecarbonitrile

Cat. No.: B3415407

An In-depth Technical Guide to 3-
Hydroxycyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclobutanecarbonitrile is a small, functionalized cycloalkane of interest in organic
synthesis and medicinal chemistry. Its rigid four-membered ring and bifunctional nature,
featuring a hydroxyl and a nitrile group, make it a potentially valuable building block for the
synthesis of more complex molecules, including novel therapeutic agents. This technical guide
provides a comprehensive overview of the chemical structure, properties, and potential
synthesis of 3-Hydroxycyclobutanecarbonitrile, based on currently available data. It is
important to note that while computational data for this compound is accessible, a significant
portion of experimental data, particularly spectroscopic analyses, remains to be published in
the public domain.

Chemical Structure and Identifiers

3-Hydroxycyclobutanecarbonitrile possesses a cyclobutane ring substituted with a hydroxyl
(-OH) group and a nitrile (-C=N) group. The relative stereochemistry of these two functional
groups can be either cis or trans.

Chemical Structure:
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e Molecular Formula: CsH7NO

¢ |[UPAC Name: 3-hydroxycyclobutane-1-carbonitrile[1]

o CAS Registry Number: 20249-17-6[1]

e Molecular Weight: 97.12 g/mol [1]

e Synonyms: 3-hydroxycyclobutane-1-carbonitrile, Cyclobutanecarbonitrile, 3-hydroxy-[1]

Physicochemical Properties

A comprehensive set of experimentally determined physical properties for 3-
Hydroxycyclobutanecarbonitrile is not readily available in the literature. The data presented
below is a combination of reported experimental values and computed predictions.

Property Value Data Type Reference
Molecular Weight 97.12 g/mol Computed [1]
Boiling Point 70-71 °C (at 0.33 Torr)  Experimental [2]
XLogP3 -0.2 Computed [1]
Topological Polar
polod 44 A2 Computed [1]

Surface Area
Hydrogen Bond Donor

1 Computed
Count
Hydrogen Bond

2 Computed
Acceptor Count
Rotatable Bond Count 1 Computed

Solubility: Experimental solubility data in various solvents is not currently available. Based on
its structure, it is predicted to be soluble in polar organic solvents such as ethanol, methanol,
and acetone, and sparingly soluble in water.

Spectroscopic Properties
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Detailed experimental spectroscopic data (*H NMR, 3C NMR, IR) for 3-
Hydroxycyclobutanecarbonitrile are not available in the public domain. However, predicted
spectral characteristics can be inferred from the known chemical shifts of similar structural
motifs.

Predicted *H NMR Spectral Data

The proton NMR spectrum of 3-Hydroxycyclobutanecarbonitrile would be expected to show
signals corresponding to the protons on the cyclobutane ring. The chemical shifts would be
influenced by the electronegativity of the adjacent hydroxyl and nitrile groups.

H1 (methine proton a to nitrile): Expected to be in the range of 2.8-3.2 ppm.
» H3 (methine proton a to hydroxyl): Expected to be in the range of 4.0-4.5 ppm.

o H2, H4 (methylene protons): Expected to appear as complex multiplets in the range of 2.0-
2.8 ppm.

o OH (hydroxyl proton): A broad singlet, with a chemical shift that is dependent on solvent and
concentration.

Predicted **C NMR Spectral Data

The carbon NMR spectrum would show four distinct signals for the cyclobutane ring carbons
and one for the nitrile carbon.

C1 (methine carbon a to nitrile): Expected in the range of 25-35 ppm.

C3 (methine carbon a to hydroxyl): Expected in the range of 60-70 ppm.[3]

C2, C4 (methylene carbons): Expected in the range of 30-40 ppm.

CN (nitrile carbon): Expected in the range of 115-125 ppm.[3]

Predicted Infrared (IR) Spectral Data

The IR spectrum would be characterized by the stretching frequencies of the hydroxyl and
nitrile groups.
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O-H stretch: A broad band in the region of 3200-3600 cm~1.

C-H stretch (sp3): Sharp peaks in the region of 2850-3000 cm~1.

C=N stretch: A sharp, medium-intensity peak around 2240-2260 cm~1.[4]

C-O stretch: A band in the region of 1050-1150 cm™1,

Mass Spectrometry

Predicted mass spectrometry data suggests the following m/z values for various adducts:

Adduct Predicted m/z

[M+H]+ 98.060041

[M+Na]* 120.04198

[M-H]~ 96.045489

[M]* 97.052216
Synthesis

A detailed, validated experimental protocol for the synthesis of 3-
Hydroxycyclobutanecarbonitrile is not readily available in peer-reviewed literature. However,
a plausible synthetic route can be proposed based on known organic transformations and
available starting materials. The most likely precursor is 3-oxocyclobutanecarbonitrile.

Proposed Experimental Protocol: Reduction of 3-
Oxocyclobutanecarbonitrile

This proposed method involves the reduction of the ketone functionality of 3-
oxocyclobutanecarbonitrile to the corresponding alcohol.

Reaction Scheme:

Caption: Proposed workflow for the synthesis of 3-Hydroxycyclobutanecarbonitrile.
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Applications in Drug Development

Currently, there is no specific information in the public domain detailing the direct application of
3-Hydroxycyclobutanecarbonitrile in drug development or its explicit use as an intermediate
in the synthesis of a marketed drug. However, the structural motif of a substituted cyclobutane
is present in some biologically active compounds, suggesting that this molecule could serve as
a valuable building block for the synthesis of novel chemical entities with potential therapeutic
applications. Its bifunctional nature allows for diverse chemical modifications, enabling the
exploration of a wider chemical space in drug discovery programs.

Biological Activity

There are no publicly available reports on the biological activity of 3-
Hydroxycyclobutanecarbonitrile. Biological screening data for this compound has not been
found in major public databases.

Safety and Handling

3-Hydroxycyclobutanecarbonitrile is classified as a hazardous substance.

GHS Hazard Statements: [1]

H301: Toxic if swallowed.

H311: Toxic in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H331: Toxic if inhaled.

Precautionary Measures:
e Handle this compound in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,
and a lab coat.
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e Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
¢ Avoid contact with skin and eyes.

 In case of accidental exposure, seek immediate medical attention.

Conclusion

3-Hydroxycyclobutanecarbonitrile is a chemical entity with potential as a synthetic building
block. This guide has summarized the available information on its structure and properties,
which is currently dominated by computational data. The significant lack of experimental data,
particularly in the areas of spectroscopy, physical properties, and biological activity, highlights
the need for further research to fully characterize this compound and explore its potential
applications in organic synthesis and drug discovery. The proposed synthetic protocol provides
a starting point for researchers interested in preparing this molecule for further study. As with
any chemical substance, appropriate safety precautions must be taken during its handling and
use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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